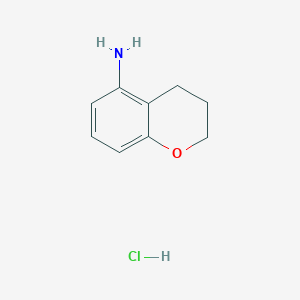

Chroman-5-ylamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chroman-5-ylamine hydrochloride: is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . It belongs to the class of chromane derivatives, which are known for their diverse biological and pharmaceutical activities . This compound is often used as a building block in the synthesis of various medicinal and industrial chemicals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of chroman-5-ylamine hydrochloride typically involves the reaction of chroman-5-ylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The general reaction scheme can be represented as follows:

Chroman-5-ylamine+HCl→Chroman-5-ylamine hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

Chroman-5-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.

Reduction: Reduction reactions can convert this compound to its amine form.

Substitution: The amine group in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include chromanone derivatives, reduced amine forms, and various substituted chroman-5-ylamine derivatives .

科学研究应用

Chroman-5-ylamine hydrochloride has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of chroman-5-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects . The compound’s structure allows it to interact with various cellular components, modulating their activity and resulting in therapeutic outcomes .

相似化合物的比较

Chroman-5-ylamine hydrochloride can be compared with other similar compounds, such as:

Chroman-4-one: A closely related compound with a similar structure but different biological activities.

Chroman-3-ylamine hydrochloride: Another derivative with distinct chemical and biological properties.

Chroman-5-amine hydrochloride: A compound with similar chemical properties but different applications.

The uniqueness of this compound lies in its specific structure, which imparts unique biological activities and makes it a valuable compound in various fields of research and industry .

生物活性

Chroman-5-ylamine hydrochloride, with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is synthesized through the reaction of chroman-5-ylamine with hydrochloric acid. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Biological Activities

This compound has been studied for several biological activities:

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation.

- Antioxidant Activity : The compound has shown promise as an antioxidant, which can help mitigate oxidative stress in biological systems.

- Antileishmanial Activity : A study highlighted the efficacy of chroman derivatives against Leishmania species, indicating that certain analogues could inhibit the growth of promastigotes and axenic amastigotes with IC50 values in the low micromolar range .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation and associated symptoms.

- Receptor Interaction : It may also interact with various receptors in the body, modulating their activity and leading to therapeutic effects.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Chroman-4-one | Antileishmanial | 0.9 |

| Chroman-3-ylamine hydrochloride | Antioxidant and anti-inflammatory | Not specified |

| Chroman derivatives | Various activities including cytotoxicity against Leishmania | Varies |

This table illustrates that while chroman derivatives share some common activities, their potency can vary significantly based on structural differences.

Case Studies

- Study on Antileishmanial Activity : In a detailed study involving synthetic chromanones, it was found that specific derivatives showed significant activity against Leishmania infantum infected macrophages. The most active compound inhibited intracellular amastigotes with an IC50 of 24.6 µM .

- Pharmacological Overview : A review highlighted various pharmacological activities associated with chromene derivatives, noting that compounds within this class exhibit anticancer, antiviral, and analgesic properties . This suggests a broad therapeutic potential for chroman-based compounds.

常见问题

Basic Research Questions

Q. What established synthetic routes are available for Chroman-5-ylamine hydrochloride, and how can reproducibility be ensured?

- Methodological Answer : Synthetic routes typically involve cyclization of precursor amines with chroman derivatives under acidic conditions. To ensure reproducibility, document reaction parameters (e.g., temperature, solvent ratios, and catalyst loading) in detail, adhering to guidelines for experimental reporting . For novel syntheses, include spectroscopic validation (NMR, IR) and purity assessments (HPLC) to confirm compound identity. Cross-reference protocols with peer-reviewed literature to align with standardized procedures .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- HPLC with UV detection for purity assessment (e.g., C18 column, 0.1% TFA in mobile phase) .

- NMR spectroscopy (¹H, ¹³C) to confirm structural integrity, comparing peaks to reference data .

- Mass spectrometry (MS) for molecular weight validation.

Calibrate instruments using certified standards and report detection limits to ensure accuracy .

Q. How should researchers conduct literature reviews to identify gaps in this compound research?

- Methodological Answer : Employ systematic search strategies:

- Use databases like PubMed and SciFinder with keywords ("this compound," "synthesis," "pharmacology").

- Filter results by study type (e.g., in vitro, in vivo) and publication date (last 10 years).

- Prioritize primary sources and meta-analyses while excluding non-peer-reviewed platforms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Perform dose-response assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables .

- Use statistical meta-analysis to compare datasets, identifying outliers or methodological disparities (e.g., solvent effects, assay sensitivity) .

- Validate findings through orthogonal assays (e.g., enzymatic vs. cellular uptake studies) to confirm mechanistic consistency .

Q. What experimental design principles apply to optimizing this compound stability in formulation studies?

- Methodological Answer :

- Conduct accelerated stability testing under stress conditions (e.g., 40°C/75% RH) to predict shelf life .

- Use Design of Experiments (DoE) to evaluate factors like pH, excipient compatibility, and temperature. Analyze interactions via response surface methodology .

- Monitor degradation products via LC-MS and correlate with kinetic models (e.g., Arrhenius equation) .

Q. How can researchers address challenges in scaling up this compound synthesis while maintaining yield and purity?

- Methodological Answer :

- Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., temperature, pressure) .

- Optimize purification steps (e.g., crystallization solvents, gradient elution in column chromatography) using pilot-scale trials.

- Validate scalability through reproducibility tests across three independent batches, reporting yield deviations and impurity profiles .

Q. Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in preclinical models?

- Methodological Answer :

- Apply non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, ensuring power analysis to determine sample size .

- Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How should researchers validate computational predictions of this compound’s binding affinity?

- Methodological Answer :

- Compare molecular docking results with experimental binding assays (e.g., SPR, ITC).

- Cross-validate using multiple software platforms (e.g., AutoDock, Schrödinger) to reduce algorithmic bias .

- Correlate binding energy scores with functional activity (e.g., inhibition constants) to assess predictive accuracy .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance in studies involving this compound?

- Methodological Answer :

- Obtain institutional review board (IRB) approval for in vivo studies, specifying humane endpoints and sample sizes .

- Disclose conflicts of interest and funding sources in publications.

- Share raw data via repositories (e.g., Zenodo) to enhance transparency .

Q. How can researchers enhance the reproducibility of this compound studies?

- Methodological Answer :

- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata and protocols .

- Publish detailed supplementary materials, including instrument settings and raw spectra .

- Collaborate with independent labs for inter-laboratory validation of key findings .

属性

IUPAC Name |

3,4-dihydro-2H-chromen-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5H,2-3,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSNAWDSTMCGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。